molecular formula C18H13N3O3 B11385969 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11385969
M. Wt: 319.3 g/mol
InChI Key: KHTFHCGHCYYXED-UHFFFAOYSA-N
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Description

2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both an oxadiazole and an isoindole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring, known for its stability and biological activity, combined with the isoindole structure, makes it a promising candidate for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.

    Formation of the Isoindole Moiety: The isoindole structure is typically formed through cyclization reactions involving phthalic anhydride and amines.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the aromatic rings.

    Reduction: Reduction reactions can target the oxadiazole ring or the isoindole moiety, potentially leading to ring-opening or hydrogenation.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings and the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing catalytic activity.

    Material Science: Its stable structure makes it suitable for incorporation into polymers and other advanced materials.

Biology and Medicine:

    Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties, making this compound a candidate for drug development.

    Anti-inflammatory and Anticancer Agents: The compound’s structure suggests potential activity against inflammation and cancer cells.

Industry:

    Dyes and Pigments: The compound’s aromatic nature makes it suitable for use in dyes and pigments.

    Sensors: Its electronic properties can be exploited in the development of chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is not fully understood but is believed to involve interactions with various molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, disrupting normal biochemical processes.

    Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The aromatic rings could intercalate into DNA, affecting replication and transcription.

Comparison with Similar Compounds

  • 2-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
  • 2-{[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Uniqueness: The unique combination of the oxadiazole and isoindole moieties in 2-{[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE provides distinct electronic and steric properties, potentially leading to unique biological activities and material properties compared to its analogs.

Properties

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C18H13N3O3/c1-11-5-4-6-12(9-11)16-19-15(24-20-16)10-21-17(22)13-7-2-3-8-14(13)18(21)23/h2-9H,10H2,1H3

InChI Key

KHTFHCGHCYYXED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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